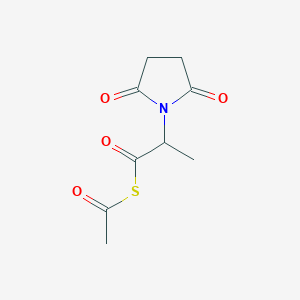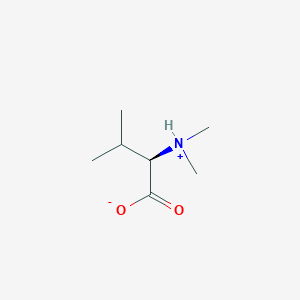
m-PEG48-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG48-amine: is a methyl-terminated polyethylene glycol amine compound. It is a water-soluble, single molecular weight polyethylene glycol product with a discrete chain length. This compound is often used as a linker in various chemical and biological applications due to its ability to form stable bonds with carboxylic acids, aldehydes, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG48-amine is synthesized through the reaction of polyethylene glycol with amine groups. The process involves the activation of the terminal hydroxyl group of polyethylene glycol, followed by its reaction with an amine compound. The reaction conditions typically include the use of solvents like methylene chloride, acetonitrile, or dimethyl sulfoxide, and the reaction is carried out at ambient temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the purification of the product through techniques like high-performance liquid chromatography to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: m-PEG48-amine undergoes several types of chemical reactions, including:
Amide Bond Formation: Reacts with carboxylic acids and their active esters to form stable amide bonds.
Schiff Base Formation: Reacts with aldehydes and ketones to form Schiff bases, which can be reduced to secondary amines under mild conditions.
Common Reagents and Conditions:
Carboxylic Acids and Active Esters: Used for amide bond formation.
Aldehydes and Ketones: Used for Schiff base formation.
Reducing Agents: Used to reduce Schiff bases to secondary amines.
Major Products:
Amides: Formed from the reaction with carboxylic acids.
Secondary Amines: Formed from the reduction of Schiff bases.
Scientific Research Applications
m-PEG48-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds.
Biology: Used to modify biomolecules and surfaces, enhancing their solubility and stability.
Medicine: Used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of coatings and surface modifications to improve the properties of materials
Mechanism of Action
The mechanism of action of m-PEG48-amine involves its ability to form stable bonds with various functional groups. The primary amine group reacts with carboxylic acids, aldehydes, and ketones to form amide bonds and Schiff bases. These reactions enhance the solubility, stability, and functionality of the modified molecules and surfaces .
Comparison with Similar Compounds
- m-PEG2000-amine
- mPEG-amine
- mPEG48-NH2
Comparison: m-PEG48-amine is unique due to its discrete chain length and high purity. Compared to other similar compounds, it offers better control over the modification process and results in more stable and reproducible products .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H197NO48/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h2-98H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWDZRVHWBSGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H197NO48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2145.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
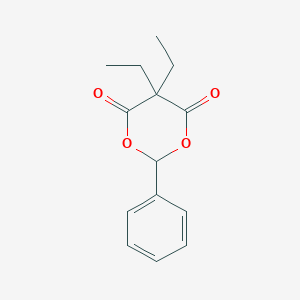
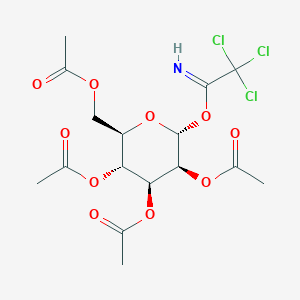
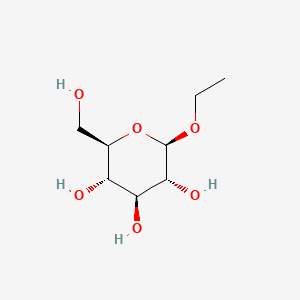


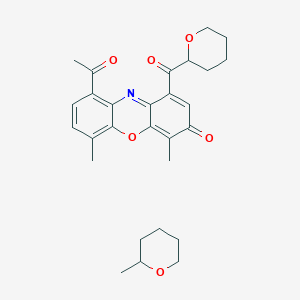
![5-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909794.png)
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7909798.png)
![5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7909800.png)
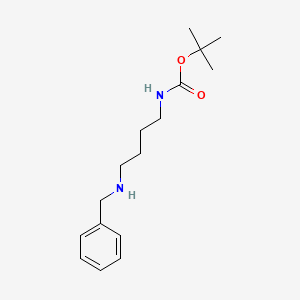
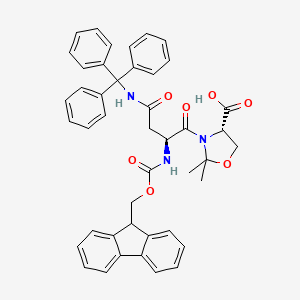
![N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine](/img/structure/B7909819.png)
